molecular formula C22H28N2O2 B15179067 Methyl cis-4-anilino-3-methyl-1-phenethylpiperidine-4-carboxylate CAS No. 61085-96-9

Methyl cis-4-anilino-3-methyl-1-phenethylpiperidine-4-carboxylate

Katalognummer: B15179067
CAS-Nummer: 61085-96-9
Molekulargewicht: 352.5 g/mol
InChI-Schlüssel: ULCFSXQHBSJRKV-GCJKJVERSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl cis-4-anilino-3-methyl-1-phenethylpiperidine-4-carboxylate is a complex organic compound with the molecular formula C22H28N2O2 and a molecular weight of 352.47 g/mol . This compound is known for its intricate structure, which includes a piperidine ring substituted with an anilino group, a methyl group, and a phenethyl group. It is primarily used in research and experimental applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of Methyl cis-4-anilino-3-methyl-1-phenethylpiperidine-4-carboxylate involves multiple steps, typically starting with the preparation of the piperidine ring. The synthetic route often includes:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Methyl cis-4-anilino-3-methyl-1-phenethylpiperidine-4-carboxylate undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include various substituted and functionalized derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Methyl cis-4-anilino-3-methyl-1-phenethylpiperidine-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of Methyl cis-4-anilino-3-methyl-1-phenethylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Methyl cis-4-anilino-3-methyl-1-phenethylpiperidine-4-carboxylate can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity.

Eigenschaften

CAS-Nummer

61085-96-9

Molekularformel

C22H28N2O2

Molekulargewicht

352.5 g/mol

IUPAC-Name

methyl (3R,4S)-4-anilino-3-methyl-1-(2-phenylethyl)piperidine-4-carboxylate

InChI

InChI=1S/C22H28N2O2/c1-18-17-24(15-13-19-9-5-3-6-10-19)16-14-22(18,21(25)26-2)23-20-11-7-4-8-12-20/h3-12,18,23H,13-17H2,1-2H3/t18-,22+/m1/s1

InChI-Schlüssel

ULCFSXQHBSJRKV-GCJKJVERSA-N

Isomerische SMILES

C[C@@H]1CN(CC[C@]1(C(=O)OC)NC2=CC=CC=C2)CCC3=CC=CC=C3

Kanonische SMILES

CC1CN(CCC1(C(=O)OC)NC2=CC=CC=C2)CCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.